molecular formula C16H7BrCl2INO2 B11074772 (4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-bromo-4-iodophenyl)-4-(2,3-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11074772
M. Wt: 522.9 g/mol
InChI Key: XNAGYLKEXPUGRK-QPEQYQDCSA-N
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Description

2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine and iodine atoms into the phenyl ring through electrophilic aromatic substitution reactions.

    Formation of Oxazole Ring: Cyclization reaction to form the oxazole ring, often involving the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Aldol Condensation: The final step involves an aldol condensation reaction to introduce the (Z)-1-(2,3-dichlorophenyl)methylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of the oxazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BROMO-4-IODOPHENYL)-1,3-OXAZOLE: Lacks the (Z)-1-(2,3-dichlorophenyl)methylidene group.

    4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE: Lacks the 3-bromo-4-iodophenyl group.

Uniqueness

The presence of both halogen atoms and the (Z)-1-(2,3-dichlorophenyl)methylidene group in 2-(3-BROMO-4-IODOPHENYL)-4-[(Z)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1,3-OXAZOL-5-ONE makes it unique compared to similar compounds

Properties

Molecular Formula

C16H7BrCl2INO2

Molecular Weight

522.9 g/mol

IUPAC Name

(4Z)-2-(3-bromo-4-iodophenyl)-4-[(2,3-dichlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H7BrCl2INO2/c17-10-6-9(4-5-12(10)20)15-21-13(16(22)23-15)7-8-2-1-3-11(18)14(8)19/h1-7H/b13-7-

InChI Key

XNAGYLKEXPUGRK-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)I)Br

Origin of Product

United States

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